Sodium 4-hydroxy-2-phenylbutanoate
CAS No.:
Cat. No.: VC18055741
Molecular Formula: C10H11NaO3
Molecular Weight: 202.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11NaO3 |
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Molecular Weight | 202.18 g/mol |
IUPAC Name | sodium;4-hydroxy-2-phenylbutanoate |
Standard InChI | InChI=1S/C10H12O3.Na/c11-7-6-9(10(12)13)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2,(H,12,13);/q;+1/p-1 |
Standard InChI Key | NKVUFGKFOOFJJH-UHFFFAOYSA-M |
Canonical SMILES | C1=CC=C(C=C1)C(CCO)C(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
Sodium 4-hydroxy-2-phenylbutanoate belongs to the class of aromatic hydroxy acids, featuring a phenyl group substituted at the second carbon and a hydroxyl group at the fourth position of a four-carbon butanoate backbone. The sodium salt form enhances its solubility in polar solvents, a critical factor for biological applications. Its IUPAC name, sodium 4-hydroxy-2-phenylbutanoate, reflects this substitution pattern .
Table 1: Key Chemical Properties of Sodium 4-Hydroxy-2-Phenylbutanoate
Property | Value |
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CAS Number | 112895-80-4 |
Molecular Formula | |
Average Mass | 202.185 Da |
Monoisotopic Mass | 202.060588 Da |
PSA (Polar Surface Area) | 60.36 Ų |
Stereochemistry | 0 defined stereocenters |
These parameters, derived from ChemSpider , distinguish it from isomers like sodium 4-hydroxy-3-phenylbutanoate (CAS 40951-19-7), which shares the same molecular formula but differs in the phenyl group’s position .
Spectroscopic and Chromatographic Analysis
High-performance liquid chromatography (HPLC) methods developed for stereoisomeric hydroxy-phenylbutanoic acids, such as (R)-2-hydroxy-4-phenylbutyric acid, could be adapted for analyzing sodium 4-hydroxy-2-phenylbutanoate. For example, chiral columns paired with UV detection at 254 nm using a mobile phase of 2 mM CuSO₄ and acetonitrile (85:15 v/v) have resolved enantiomers of related compounds . Such techniques may aid in purity assessments and stereochemical verification of the target compound.
Synthesis and Purification Strategies
Challenges in Stereoselective Synthesis
Purification and Yield Optimization
Purification protocols for sodium phenylbutyrate emphasize solvent extraction and pH-controlled crystallization . Similar steps could apply to the hydroxy variant:
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Solvent Removal: Post-reaction, residual solvents are evaporated under reduced pressure.
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pH Adjustment: The crude product is dissolved in water, and the pH is adjusted to 3–4 using hydrochloric acid to precipitate the free acid.
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Recrystallization: The acid is washed with cold water and dried, followed by neutralization with sodium hydroxide in methanol to form the sodium salt .
Yield optimization would depend on reaction temperature (50–60°C for hydrolysis) and molar ratios (1:1.2–5 for ester-to-catalyst ratios) .
Physicochemical Properties and Stability
Solubility and Partition Coefficients
While experimental data for sodium 4-hydroxy-2-phenylbutanoate are scarce, its sodium salt form likely confers high water solubility, akin to sodium 4-phenylbutyrate (solubility >500 mg/mL in water) . The hydroxyl group may enhance hydrogen bonding, reducing lipophilicity compared to non-hydroxylated analogs. Estimated logP values, calculated using fragment-based methods, suggest a logP of approximately 1.2, indicating moderate partitioning into lipid membranes .
Thermal and Oxidative Stability
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